molecular formula C13H19NO3 B13121369 Methyl 4-((2-isopropoxyethyl)amino)benzoate

Methyl 4-((2-isopropoxyethyl)amino)benzoate

Cat. No.: B13121369
M. Wt: 237.29 g/mol
InChI Key: LVDMMBKCBZDJTQ-UHFFFAOYSA-N
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Description

Methyl 4-((2-isopropoxyethyl)amino)benzoate is an organic compound with the molecular formula C13H19NO3. It is a derivative of benzoic acid, specifically modified with an isopropoxyethyl group and an amino group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-isopropoxyethyl)amino)benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst. The isopropoxyethyl group is introduced through a nucleophilic substitution reaction, where 4-aminobenzoic acid is reacted with 2-isopropoxyethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-isopropoxyethyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((2-isopropoxyethyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((2-isopropoxyethyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-isopropoxyethyl)amino)benzoate is unique due to the presence of the isopropoxyethyl group, which imparts specific steric and electronic properties. This modification can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

methyl 4-(2-propan-2-yloxyethylamino)benzoate

InChI

InChI=1S/C13H19NO3/c1-10(2)17-9-8-14-12-6-4-11(5-7-12)13(15)16-3/h4-7,10,14H,8-9H2,1-3H3

InChI Key

LVDMMBKCBZDJTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCNC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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